N-(4-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-(4-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.14878949 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis and evaluation of novel phthalazinone derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide, demonstrated good antibacterial activities for many of the synthesized compounds (Fatehia & K. Mohamed, 2010). Another research elaborated on the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety, expected to possess high biological activity against various microorganisms, indicating a broad scope for antimicrobial application (H. Aly, N. Saleh, & Heba A. Elhady, 2011).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of a variety of heterocyclic compounds, such as azolotriazine, pyrazolo[3,4-d]pyridazine, and isoxazolo[3,4-d]pyridazine derivatives. These synthetic pathways offer a rich field of study for the development of novel molecules with potential pharmacological activities (Mariam A. Al-Shiekh et al., 2004).
Anticonvulsant Activity
Research on the synthesis of alkanamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, 1,2,4-triazole, and imidazole rings has shown that certain derivatives exhibit notable anticonvulsant activity, highlighting the compound's relevance in the development of new therapeutic agents (Ayse H. Tarikogullari et al., 2010).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. The compounds exhibited antimicrobial and antioxidant activity, suggesting their potential utility in therapeutic applications (E. M. Flefel et al., 2018).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. The study provides insights into the compound's utility in developing coordination complexes with potential applications in medicinal chemistry (K. Chkirate et al., 2019).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-10-13(2)24(21-12)17-8-9-19(27)23(22-17)11-18(26)20-16-6-4-15(5-7-16)14(3)25/h4-10H,11H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNKDVBIBRZIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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